3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPRPNKGPHVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a sulfanyl group and a 4-fluorophenyl moiety. These structural elements contribute to its reactivity and biological interactions. The presence of fluorine enhances the compound's lipophilicity and electron-withdrawing properties, potentially increasing its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfanyl group can form strong interactions with active sites, leading to modulation of enzyme activity. The fluorophenyl group enhances binding affinity, making it a potent inhibitor or modulator in various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has potential antiproliferative effects against various cancer cell lines. For instance, it has shown significant inhibition rates in breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines, with inhibition percentages exceeding 80% in some assays .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against several strains, indicating its potential as a lead compound in the development of new antimicrobial agents.
- Neuropharmacological Effects : Due to its ability to interact with neurotransmitter receptors, there is ongoing research into its potential applications in treating neurological disorders .
Comparative Studies
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Fluorophenyl)azetidine | C11H14FN | Lacks sulfur functionality; simpler structure |
| 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine | C12H15F2N | Contains a methyl group instead of sulfanyl |
| 3-(4-Fluorophenyl)sulfonylazetidine hydrochloride | C11H14ClFNO2S | Contains sulfonyl instead of sulfanyl |
These comparisons reveal that the unique combination of the sulfanyl group and the azetidine ring in this compound may confer distinct pharmacological properties compared to other derivatives.
Case Studies and Research Findings
- Antiproliferative Studies : In a study assessing various derivatives for anticancer activity, this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential for further development as an anticancer agent .
- Mechanism-Based Approaches : Research focusing on mechanism-based approaches has indicated that this compound may inhibit specific kinases involved in cancer progression, similar to other small molecule inhibitors approved for clinical use .
- Pharmacological Profiling : SafetyScreen profiling has been conducted to assess interactions with various receptors and enzymes, predicting potential adverse effects and guiding future clinical applications .
Scientific Research Applications
Scientific Research Applications
The applications of 3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride span multiple fields, including medicinal chemistry, biochemistry, and materials science.
Medicinal Chemistry
- Drug Development : The compound is being explored as a potential lead in drug discovery due to its structural properties that may influence biological activity. Its ability to interact with various biological targets makes it a candidate for developing therapeutics for conditions such as cancer or neurological disorders .
- Enzyme Inhibition Studies : The unique structure allows for investigations into enzyme inhibition mechanisms. The sulfanyl group can form strong interactions with active sites on enzymes, potentially leading to the modulation of their activity .
Biological Research
- Protein-Ligand Interactions : The compound's structure facilitates studies on protein-ligand interactions, which are crucial for understanding biochemical pathways and developing targeted therapies .
- Antibacterial Properties : Compounds with similar structures have shown significant antibacterial activity, suggesting that this compound may also exhibit such properties. This could lead to applications in treating bacterial infections .
Material Science
Comparison with Similar Compounds
Structural Features :
- Core : Azetidine ring.
- Salt Form : Hydrochloride.
Key Differences :
- Linker Absence : Lacks the sulfanyl bridge, reducing steric bulk and altering electronic conjugation.
Physicochemical Properties :
- Molecular Formula : C₉H₁₀ClN·HCl (vs. C₉H₁₀FNS·HCl for the target compound).
- Molecular Weight : ~193.1 g/mol (anhydrous) vs. ~207.7 g/mol for the target compound.
Applications : Primarily used as a synthetic intermediate in drug discovery, similar to the target compound, but with distinct solubility and stability profiles due to the absence of sulfur .
3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride
Structural Features :
- Core : Azetidine ring.
- Substituent: 4-Fluorophenoxymethyl group (oxygen linker instead of sulfur).
- Salt Form : Hydrochloride.
Key Differences :
- Linker Chemistry : The ether (oxygen) linker is more polar and less nucleophilic than the thioether, influencing metabolic stability and hydrogen-bonding capacity.
- Conformational Flexibility : The methylene spacer between the oxygen and azetidine introduces additional rotational freedom compared to the direct sulfanyl linkage.
Physicochemical Properties :
- Molecular Formula: C₁₀H₁₂FNO·HCl (vs. C₉H₁₀FNS·HCl).
- Molecular Weight : 217.7 g/mol (vs. 207.7 g/mol).
Synthetic Utility: The phenoxy derivative’s increased polarity may enhance aqueous solubility but reduce membrane permeability relative to the thioether analog .
Paroxetine Hydrochloride
Structural Features :
- Core : Piperidine ring (six-membered) instead of azetidine.
- Substituents : 4-Fluorophenyl and benzodioxol groups.
- Salt Form : Hydrochloride.
Key Differences :
- Complexity : Paroxetine includes a benzodioxol moiety absent in the simpler azetidine-based compounds.
Pharmacological Relevance : Paroxetine is a clinically used SSRI (selective serotonin reuptake inhibitor), highlighting the fluorophenyl group’s importance in CNS drug design. The azetidine analogs may offer advantages in reducing off-target effects due to their smaller ring size .
Comparative Data Table
| Compound Name | Core Structure | Substituent/Linker | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 3-[(4-Fluorophenyl)sulfanyl]azetidine HCl | Azetidine | 4-Fluorophenylsulfanyl | C₉H₁₀FNS·HCl | 207.7 | Medicinal chemistry intermediate |
| 3-(4-Chlorophenyl)azetidine HCl | Azetidine | 4-Chlorophenyl | C₉H₁₀ClN·HCl | 193.1 | Synthetic intermediate |
| 3-((4-Fluorophenoxy)methyl)azetidine HCl | Azetidine | 4-Fluorophenoxymethyl | C₁₀H₁₂FNO·HCl | 217.7 | Solubility-enhanced analog |
| Paroxetine HCl | Piperidine | 4-Fluorophenyl, benzodioxol | C₁₉H₂₀FNO₃·HCl | 365.8 | SSRI antidepressant |
Research Findings and Trends
- Azetidine vs. Piperidine : Azetidine derivatives exhibit higher ring strain, which can enhance binding affinity to rigid biological targets compared to piperidines .
- Linker Impact : Sulfanyl linkers (thioethers) improve lipophilicity and oxidative stability over ethers but may pose synthetic challenges due to sulfur’s nucleophilicity .
- Halogen Effects : Fluorine’s electronegativity and small atomic radius optimize pharmacokinetics, whereas chlorine’s bulkiness may hinder target engagement .
Preparation Methods
General Synthetic Strategy
The key synthetic approach to 3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride involves nucleophilic substitution reactions where a thiol or thiophenol derivative bearing the 4-fluorophenyl group reacts with an azetidine precursor. The sulfanyl (-S-) bond is formed via thiol alkylation or nucleophilic aromatic substitution under basic conditions, followed by acid treatment to generate the hydrochloride salt.
Detailed Preparation Routes
Nucleophilic Substitution of 4-Fluorothiophenol with Azetidine
- Starting materials: 4-fluorothiophenol and azetidine or azetidine derivatives.
- Reaction conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) with a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating nucleophilic attack on the azetidine electrophile.
- Process: The thiolate anion attacks the azetidine ring or a suitable leaving group attached to azetidine, forming the sulfanyl linkage.
- Isolation: After completion, the reaction mixture is acidified with hydrochloric acid to precipitate or convert the product into its hydrochloride salt form.
- Purification: Recrystallization from polar solvents (e.g., acetonitrile/water mixtures) or chromatographic methods are employed to obtain high purity.
This method is analogous to the synthesis of related compounds such as 3-[(4-chlorophenyl)sulfanyl]azetidine hydrochloride, with substitution of the 4-chlorophenyl by 4-fluorophenyl.
Thiol Alkylation–Oxidation–Elimination Sequence for Azetidine Sulfur Derivatives
- Step 1: Thiol alkylation of azetidine derivatives with 4-fluorothiophenol under catalysis by lithium triflimide or iron chloride to improve scalability and reliability.
- Step 2: Oxidation of the sulfanyl group to sulfoxides or sulfones if desired, using mild oxidants such as hydrogen peroxide or sulfur trioxide-pyridine complex.
- Step 3: Elimination/fluorination steps to modify the sulfur substituent if necessary, though for the target compound sulfanyl linkage is retained.
This multi-step approach has been demonstrated for azetidine sulfonyl fluorides and related compounds, providing a scalable route for structurally similar azetidine derivatives.
Alternative Synthetic Routes from Azetidinones and Sulfenyl Chlorides
- Azetidinones (β-lactams) can be converted to azetidines by reduction (e.g., lithium aluminum hydride in tetrahydrofuran).
- Sulfenyl chlorides derived from 4-fluorothiophenol can be reacted with azetidine or its derivatives in inert solvents (e.g., ethanol, methanol, dichloromethane) in the presence of organic bases (triethylamine or dimethylaminopyridine) to form the sulfanyl linkage.
- Subsequent acid treatment with hydrochloric acid yields the hydrochloride salt.
- Reaction temperatures are controlled between ambient and reflux depending on solvent and reagent reactivity.
This approach is supported by patent literature describing azetidine derivatives preparation and modifications involving sulfenyl intermediates.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide, tetrahydrofuran, ethanol, methanol, dichloromethane | Choice depends on solubility and reaction step |
| Base | Sodium hydride, potassium carbonate, triethylamine | Facilitates thiol deprotonation or neutralizes acids |
| Temperature | 20°C to reflux (~78°C for ethanol) | Controlled to optimize yield and minimize side reactions |
| Reaction time | Several hours (4–24 h) | Monitored by HPLC or TLC |
| Oxidation agents (optional) | Hydrogen peroxide, sulfur trioxide-pyridine complex | For sulfoxide/sulfone derivatives |
| Work-up | Acidification with HCl to form hydrochloride salt | Enhances solubility and isolation |
| Purification | Recrystallization, chromatography | Ensures high purity |
Analytical Monitoring and Characterization
- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the azetidine ring and sulfanyl substitution pattern.
- FT-IR Spectroscopy: Characteristic C–S stretching vibrations at 600–700 cm⁻¹ and NH⁺ bands (2500–3000 cm⁻¹) confirm hydrochloride salt formation.
- Mass Spectrometry: ESI+ mode detects molecular ion peaks consistent with the molecular formula $$C9H{10}FNS$$.
- HPLC: Used to monitor reaction progress and purity during synthesis.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reagents/Bases | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|---|
| Thiol nucleophilic substitution | 4-Fluorothiophenol + azetidine | NaH, K2CO3 | DMF, THF | RT to reflux, 4–24 h | Direct formation of sulfanyl linkage |
| Thiol alkylation–oxidation | Azetidine derivatives + 4-fluorothiophenol | Li triflimide, FeCl3, H2O2 | Various (THF, DMSO) | Multi-step, mild temps | Scalable, allows oxidation modifications |
| Azetidinone reduction + sulfenyl chloride | Azetidinone + 4-fluorophenyl sulfenyl chloride | LAH, triethylamine | THF, EtOH, DCM | Controlled temp, inert atmosphere | Multi-step, patented approach |
Research Findings and Considerations
- The nucleophilic substitution approach is the most straightforward and widely used for preparing this compound.
- Catalyst choice (e.g., lithium triflimide or iron chloride) can improve yield and scalability in thiol alkylation.
- Oxidation steps are optional and depend on whether sulfoxide or sulfone derivatives are desired.
- Acidification to the hydrochloride salt enhances compound stability and solubility for further applications.
- Purification by recrystallization or chromatography ensures removal of unreacted starting materials and side products.
- Safety protocols include handling under inert atmosphere to prevent oxidation of sulfanyl groups and use of appropriate personal protective equipment due to potential HCl release during salt formation.
Q & A
Q. What are the optimal synthetic routes for 3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes:
- Step 1: Protection of the azetidine nitrogen using tert-butyl carbamate (Boc) to prevent side reactions .
- Step 2: Reaction of the protected azetidine with 4-fluorophenylsulfanyl chloride under basic conditions (e.g., NaH in DMF) to form the sulfide bond.
- Step 3: Deprotection with HCl in dioxane to yield the hydrochloride salt.
To improve yields: - Optimize stoichiometry (e.g., 1.2 equivalents of 4-fluorophenylsulfanyl chloride).
- Use anhydrous solvents and inert atmosphere to minimize hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
Q. How can the purity and structural integrity of this compound be confirmed?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm. Purity >95% is acceptable for most studies .
- Structural Confirmation:
Advanced Research Questions
Q. What computational methods are effective in predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT2A). The fluorophenyl group’s electronegativity enhances binding to hydrophobic pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with activity data from analogs to predict potency .
Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity and interactions?
Methodological Answer:
- Electron-Withdrawing Effect: Fluorine increases the sulfanyl group’s electrophilicity, enhancing nucleophilic substitution rates.
- Biological Interactions: The fluorine atom improves membrane permeability (logP ~2.1) and stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450).
- Experimental Validation: Compare reaction kinetics and binding affinities with non-fluorinated analogs .
Q. What strategies mitigate competing side reactions during the synthesis of azetidine derivatives with arylthio substituents?
Methodological Answer:
- Competing Oxidation: Use degassed solvents and antioxidants (e.g., BHT) to prevent sulfoxide formation.
- Temperature Control: Maintain reactions at 0–5°C during sulfanyl group introduction to minimize azetidine ring-opening.
- Protection/Deprotection: Boc protection of the azetidine nitrogen reduces undesired alkylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
